molecular formula C14H12N2O4 B12198197 1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione

1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B12198197
M. Wt: 272.26 g/mol
InChI Key: LTLPYMDPUMAKIN-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione typically involves the reaction of furan-2-ylmethylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings, where nucleophiles such as amines or thiols replace the furan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylmethyl)-3-aminopyrrole-2,5-dione
  • 1-(furan-2-ylmethyl)-3-(methylamino)pyrrole-2,5-dione
  • 1-(furan-2-ylmethyl)-3-(ethylamino)pyrrole-2,5-dione

Uniqueness

1-(furan-2-ylmethyl)-3-((furan-2-ylmethyl)amino)-1H-pyrrole-2,5-dione is unique due to its dual furan-2-ylmethyl substitution, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(furan-2-ylmethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C14H12N2O4/c17-13-7-12(15-8-10-3-1-5-19-10)14(18)16(13)9-11-4-2-6-20-11/h1-7,15H,8-9H2

InChI Key

LTLPYMDPUMAKIN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=O)N(C2=O)CC3=CC=CO3

Origin of Product

United States

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